4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a heterocyclic compound that acts as a potent lymphocyte function-associated antigen-1 (LFA-1) inhibitor. [] LFA-1 plays a crucial role in the immune system by facilitating the adhesion and activation of leukocytes, which are white blood cells that are essential for immune responses. [] Due to its role in immune regulation, LFA-1 has become a target for drug development for various inflammatory diseases. []
The synthesis of 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile, specifically its carbon-14 labeled form, is described in detail in one of the provided research articles. [] The synthesis involves a multi-step process starting with the preparation of a precursor molecule, (R)-1-acetyl-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-5-methyl-imidazolidine-2,4-dione (1). [] This precursor is then reacted with carbon-14 labeled 5-bromopyrimidine through a Suzuki reaction. [] The Suzuki reaction utilizes a palladium catalyst and a boronic acid ester derivative of the precursor molecule to couple the two fragments, ultimately yielding the carbon-14 labeled 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile. [] The specific activity achieved for the labeled compound was reported to be 1.85 GBq/mmol. []
4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile acts as an antagonist of lymphocyte function-associated antigen-1 (LFA-1). [] As an antagonist, it binds to LFA-1, preventing its interaction with its ligand, intercellular adhesion molecule-1 (ICAM-1). [] This interaction is crucial for the adhesion and transmigration of leukocytes to sites of inflammation. [] By inhibiting LFA-1, this compound disrupts the inflammatory cascade, potentially mitigating the symptoms of inflammatory diseases. []
The primary application of 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile, as identified in the provided research, is as a research tool for studying LFA-1 and its role in inflammatory diseases. [] By utilizing this compound, researchers can further understand the complexities of LFA-1 function and potentially develop new therapeutic strategies for inflammatory conditions. [] The development of carbon-14 and deuterium-labeled versions of the compound specifically aims to support drug metabolism and pharmacokinetics studies. [] These studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of potential drug candidates. [] By understanding the ADME characteristics, researchers can optimize the development process and design safer and more effective drugs.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: